trans,trans-2,4-Decadienal

Vue d'ensemble

Description

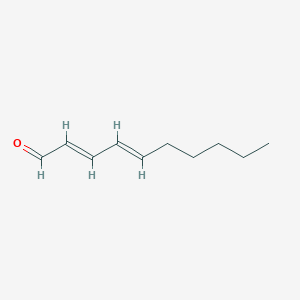

trans,trans-2,4-Decadienal is an organic compound with the chemical formula C₁₀H₁₆O. It is a type of aldehyde known for its strong aroma, often described as having a deep fat flavor characteristic of chicken, as well as citrus-like notes at lower concentrations . This compound is found naturally in various foods, including butter, cooked beef, fish, potato chips, roasted peanuts, and wheat bread crumb .

Mécanisme D'action

Target of Action

2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .

Mode of Action

2,4-Decadienal interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

The interaction of 2,4-Decadienal with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .

Pharmacokinetics

Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of 2,4-Decadienal results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .

Action Environment

The action of 2,4-Decadienal can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of 2,4-Decadienal.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: trans,trans-2,4-Decadienal can be synthesized through the biocatalytic oxidation of fatty acids. Enzymes such as lipoxygenase and hydroperoxide lyase are used to catalyze the reaction, resulting in the formation of this compound . The reaction mixture typically contains other compounds, which are separated using hydrophobic adsorbents like AmberLite FPX66 .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of lipid oxidation during the processing of oils and fats. For instance, it is formed during the oxidation of linoleic acid-rich oils . The compound can be extracted and purified using various techniques, including solvent extraction and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: trans,trans-2,4-Decadienal undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Addition: It can participate in addition reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Addition: Nucleophiles like Grignard reagents (RMgX) can add to the carbonyl group of this compound.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Addition: Secondary or tertiary alcohols, depending on the nucleophile used.

Applications De Recherche Scientifique

trans,trans-2,4-Decadienal has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

trans,trans-2,4-Decadienal is similar to other aldehydes formed during lipid oxidation, such as hexanal and 2-heptenal . it is unique in its strong aroma and flavor characteristics, which make it particularly valuable in the food industry . Other similar compounds include:

Hexanal: Known for its grassy odor, commonly formed during the oxidation of linoleic acid.

2-Heptenal: Has a fruity odor and is also formed during lipid oxidation.

Activité Biologique

Introduction

trans,trans-2,4-Decadienal (tt-DDE) is a polyunsaturated aldehyde derived from the lipid peroxidation of omega-6 fatty acids, particularly linoleic acid. It is prevalent in heated oils and has been implicated in various biological activities, especially concerning inflammation and oxidative stress. This article explores the biological activity of tt-DDE, focusing on its pro-inflammatory effects, mechanisms of action, and potential implications in human health.

- Chemical Formula : C₁₀H₁₆O

- Molecular Weight : 168.24 g/mol

- Common Sources :

- Found in cooking oils, especially when heated.

- Present in processed foods and as a byproduct of lipid oxidation.

Pro-inflammatory Effects

Research indicates that tt-DDE exhibits significant pro-inflammatory properties. A study demonstrated that exposure to tt-DDE increases cytokine production and activates key signaling pathways associated with inflammation.

- Cellular Mechanisms :

Oxidative Stress Induction

tt-DDE has been shown to induce oxidative stress in various cell types. The compound increases reactive oxygen species (ROS) production, leading to cellular damage.

- Oxidative Stress Indicators :

In Vivo Studies

In animal models, tt-DDE exacerbates inflammatory conditions. For instance, it was found to increase the severity of dextran sulfate sodium (DSS)-induced colonic inflammation in mice .

Protein Interactions

Recent studies utilizing click chemistry-based proteomics have identified specific protein targets of tt-DDE that mediate its biological effects:

- Hsp90 and 14-3-3ζ : These proteins are critical for mediating the pro-inflammatory effects of tt-DDE. Silencing these proteins through siRNA knockdown abolished the inflammatory responses induced by tt-DDE .

Case Studies

- Lung Adenocarcinoma Association :

- Inflammation in Bronchial Cells :

Summary Table of Biological Effects

Propriétés

IUPAC Name |

(2E,4E)-deca-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKTMZYLHNFPL-BLHCBFLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024911 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |

| Record name | 2,4-Decadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.876 | |

| Record name | 2-trans,4-trans-Decadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

25152-84-5, 2363-88-4, 30551-18-9 | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-trans-4-trans-Decadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E,4E)-Deca-2,4-dienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Decadienal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Decadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E,E)-2,4-Decadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-decadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-2,4-decadien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DECADIENAL, (2E,4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-decadienal formed?

A1: 2,4-Decadienal is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]

Q2: In what types of food products is 2,4-decadienal commonly found?

A2: 2,4-Decadienal is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []

Q3: What is the chemical structure of 2,4-decadienal?

A3: 2,4-Decadienal is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.

Q4: How reactive is 2,4-decadienal, and what are the implications of its reactivity?

A6: 2,4-decadienal is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]

Q5: Does 2,4-decadienal have any known biological activity?

A7: Yes, research suggests that 2,4-decadienal can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that 2,4-decadienal can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []

Q6: What are the potential toxicological concerns associated with 2,4-decadienal?

A8: Studies have shown that 2,4-decadienal exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of 2,4-decadienal exposure in humans. [, ]

Q7: How is 2,4-decadienal analyzed in food and biological samples?

A9: Several analytical techniques are employed to detect and quantify 2,4-decadienal, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]

Q8: Can the formation of 2,4-decadienal be used as an indicator of oil quality?

A10: Yes, 2,4-decadienal is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.